Cas no 1234995-30-2 (N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide)

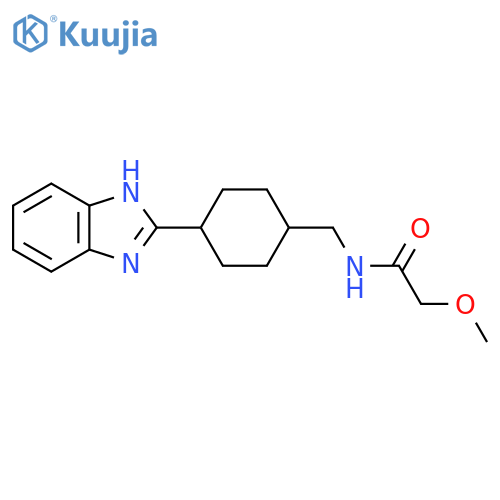

1234995-30-2 structure

商品名:N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide

- N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-methoxyacetamide

- 1234995-30-2

- VU0520368-1

- AKOS024518429

- N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide

- N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide

- F5782-0170

-

- インチ: 1S/C17H23N3O2/c1-22-11-16(21)18-10-12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)20-17/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,20)

- InChIKey: LFTBWIRDDCMRMY-UHFFFAOYSA-N

- ほほえんだ: O=C(COC)NCC1CCC(C2=NC3C=CC=CC=3N2)CC1

計算された属性

- せいみつぶんしりょう: 301.17902698g/mol

- どういたいしつりょう: 301.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 369

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5782-0170-50mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-5μmol |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-10μmol |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-30mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-2mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-3mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-15mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-10mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-40mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5782-0170-4mg |

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide |

1234995-30-2 | 4mg |

$99.0 | 2023-09-09 |

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1234995-30-2 (N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量